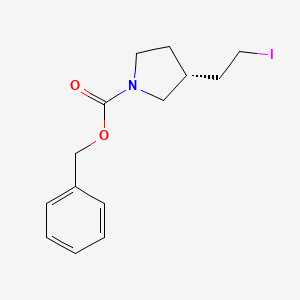
(R)-benzyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-benzyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a benzyl group, an iodoethyl group, and a pyrrolidine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-benzyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate typically involves the reaction of ®-3-(2-iodoethyl)pyrrolidine-1-carboxylic acid with benzyl alcohol in the presence of a coupling agent. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Common coupling agents used in this reaction include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of ®-benzyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. Flow reactors allow for precise control of reaction conditions, such as temperature, pressure, and residence time, which can lead to higher yields and improved product purity. Additionally, the use of flow reactors can minimize the formation of by-products and reduce the overall environmental impact of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
®-benzyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The iodoethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodoethyl group can be reduced to form the corresponding ethyl group.
Substitution: The iodine atom in the iodoethyl group can be substituted with other nucleophiles, such as hydroxyl, amino, or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include sodium hydroxide (NaOH), ammonia (NH₃), and thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Formation of benzyl 3-(2-formylethyl)pyrrolidine-1-carboxylate or benzyl 3-(2-carboxyethyl)pyrrolidine-1-carboxylate.
Reduction: Formation of benzyl 3-(2-ethyl)pyrrolidine-1-carboxylate.
Substitution: Formation of benzyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate, benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate, or benzyl 3-(2-thioethyl)pyrrolidine-1-carboxylate.
Wissenschaftliche Forschungsanwendungen
®-benzyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of ®-benzyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The iodoethyl group can participate in covalent bonding with nucleophilic residues in the active site of enzymes, leading to the formation of stable enzyme-inhibitor complexes. Additionally, the benzyl group can enhance the binding affinity of the compound to its target by providing hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-tert-butyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate
- ®-methyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate
- ®-ethyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate
Uniqueness
®-benzyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate is unique due to the presence of the benzyl group, which can enhance its binding affinity and specificity for certain molecular targets. The benzyl group also provides additional sites for chemical modification, allowing for the design of derivatives with improved properties. Compared to similar compounds, ®-benzyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate may exhibit different reactivity and biological activity, making it a valuable tool in scientific research and drug development.
Eigenschaften
Molekularformel |
C14H18INO2 |
|---|---|
Molekulargewicht |
359.20 g/mol |
IUPAC-Name |
benzyl (3R)-3-(2-iodoethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H18INO2/c15-8-6-12-7-9-16(10-12)14(17)18-11-13-4-2-1-3-5-13/h1-5,12H,6-11H2/t12-/m0/s1 |
InChI-Schlüssel |
DTGMMFMNVZHZHL-LBPRGKRZSA-N |
Isomerische SMILES |
C1CN(C[C@H]1CCI)C(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
C1CN(CC1CCI)C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


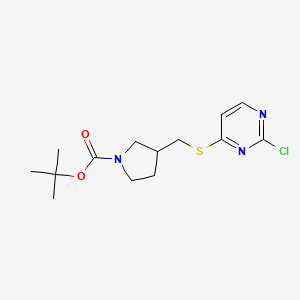

![1-[4-(3-{[2-(Diethylamino)ethyl]amino}-2-hydroxypropoxy)phenyl]propan-1-one](/img/structure/B13948988.png)
![2-[[2-(3,4-Dimethylphenoxy)acetyl]carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13949004.png)
![4-Amino-3,6-bis[(4-aminophenyl)azo]-5-hydroxynaphthalene-2,7-disulphonic acid](/img/structure/B13949015.png)
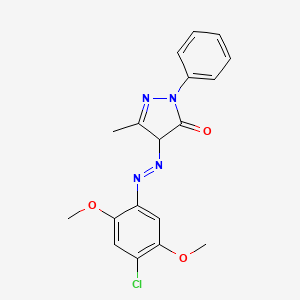
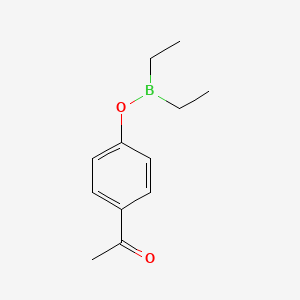

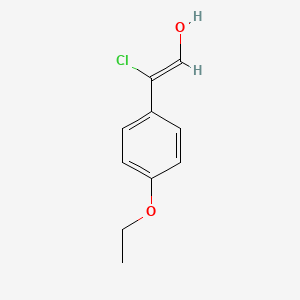

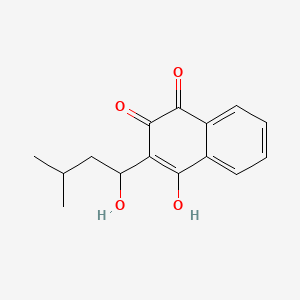


![2-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-pyrazine](/img/structure/B13949059.png)
